molecular formula C9H8ClNO3 B8234424 Methyl 5-acetyl-2-chloroisonicotinate

Methyl 5-acetyl-2-chloroisonicotinate

Cat. No.: B8234424
M. Wt: 213.62 g/mol
InChI Key: CSWNFGRAEUSAJM-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-chloroisonicotinate is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . It is a derivative of isonicotinic acid and features a chloro group at the 2-position and an acetyl group at the 5-position on the pyridine ring, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetyl-2-chloroisonicotinate typically involves a multi-step reaction process. One documented method includes the following steps :

    Hydrazine Hydrate Reaction: The initial step involves reacting hydrazine hydrate with ethanol at 95°C for 0.5 hours.

    Trichlorophosphate Reaction: The intermediate product is then treated with trichlorophosphate and N-ethyl-N,N-diisopropylamine at 110°C for 2 hours.

    Caesium Fluoride Reaction: The resulting compound is further reacted with caesium fluoride in dimethyl sulfoxide at 130°C.

    Final Step: The final step involves heating the compound at 120°C to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar multi-step synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-chloroisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate ester hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Carboxylic acids are the major products of oxidation.

    Reduction Products: Alcohols are the primary products of reduction.

    Hydrolysis Products: The corresponding carboxylic acid is formed upon hydrolysis.

Scientific Research Applications

Methyl 5-acetyl-2-chloroisonicotinate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-2-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The chloro and acetyl groups on the pyridine ring can participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding. Detailed studies on its exact mechanism are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-acetyl-2-chloroisonicotinate is unique due to the presence of both the acetyl and chloro groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

methyl 5-acetyl-2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)7-4-11-8(10)3-6(7)9(13)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWNFGRAEUSAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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